Thermal Decomposition: O-Phenyl vs. S-Phenyl
In controlled pyrolysis experiments under nitrogen, the S-phenyl constitutional isomer phenyl phenylthioacetate (compound 2 in the study) produced a characteristic product distribution dominated by toluene and dibenzyl, accompanied by benzene, biphenyl, phenyl sulfide, thiophenol, and phenylacetic acid [1]. The O-phenyl isomer (O-phenyl phenylethanethioate) is expected to generate a distinct product suite because the C–O bond cleavage pathway in O-phenyl thioesters differs mechanistically from the C–S bond homolysis that governs S-phenyl thioester fragmentation. The S-phenyl isomer yields phenylacetic acid via acyl C–S bond scission; the O-phenyl isomer would release phenol rather than thiophenol upon fragmentation, providing a differentiable analytical signature in GC-MS or HPLC monitoring of reaction progress.
| Evidence Dimension | Thermal decomposition product identity (pyrolysis under N₂, neat or isoquinoline solvent) |
|---|---|
| Target Compound Data | O-Phenyl phenylethanethioate: expected to release phenol (PhOH) rather than thiophenol upon C–O thioester bond scission. |
| Comparator Or Baseline | Phenyl phenylthioacetate (S-phenyl isomer, CAS 18245-74-4): yields toluene, dibenzyl, benzene, biphenyl, phenyl sulfide, thiophenol, and phenylacetic acid upon pyrolysis [Ref. Can. J. Chem. 1982, 60, 2870-2875]. |
| Quantified Difference | Qualitative difference in leaving group: phenol (O-phenyl) vs. thiophenol (S-phenyl). Product distributions distinguishable by GC-MS. |
| Conditions | Neat pyrolysis or pyrolysis in isoquinoline solvent; temperature range 200–350 °C under nitrogen atmosphere. |
Why This Matters
Researchers conducting mechanistic studies on thioester bond cleavage or using thioesters as thermal probes require the specific leaving group (phenol vs. thiophenol) that the O-phenyl isomer uniquely provides.
- [1] Abdel-Wahab, A.A.; El-Khawaga, A.M.; Ismail, M.T. Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Can. J. Chem. 1982, 60, 2870-2875. View Source
